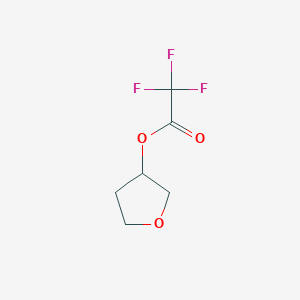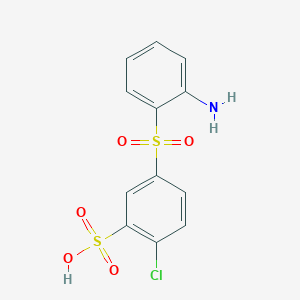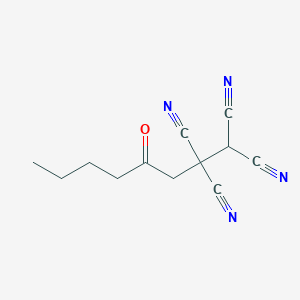![molecular formula C40H80O11Si2 B14364807 Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate CAS No. 90161-37-8](/img/no-structure.png)
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: is a complex organosilicon compound with the molecular formula C40H80O11Si2 . This compound is characterized by the presence of both silane and oxirane (epoxide) functional groups, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate typically involves the reaction of tris(pentyloxy)silylpropyl derivatives with oxirane-2,3-dicarboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include toluene or tetrahydrofuran (THF) , and the reaction is often catalyzed by Lewis acids such as boron trifluoride etherate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and real-time monitoring of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is typically purified using column chromatography or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents such as .
Reduction: Reduction of the oxirane ring can be achieved using like .
Substitution: The silane groups can undergo substitution reactions with nucleophiles such as amines or alcohols .
Common Reagents and Conditions
Oxidation: Peracids (e.g., )
Reduction: Hydride donors (e.g., )
Substitution: Nucleophiles (e.g., , )
Major Products Formed
Oxidation: Formation of from the epoxide ring.
Reduction: Formation of from the epoxide ring.
Substitution: Formation of silyl ethers or silyl amines .
Aplicaciones Científicas De Investigación
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of and .
Biology: Employed in the modification of for enhanced stability and functionality.
Medicine: Investigated for its potential use in due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings , adhesives , and sealants due to its excellent adhesive properties and chemical resistance
Mecanismo De Acción
The mechanism of action of Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate involves the interaction of its functional groups with target molecules. The epoxide ring can react with nucleophiles , leading to the formation of covalent bonds . The silane groups can form siloxane bonds with hydroxyl groups on surfaces, providing strong adhesion and chemical resistance .
Comparación Con Compuestos Similares
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: can be compared with other similar compounds such as:
- Bis{3-[tris(methoxy)silyl]propyl} oxirane-2,3-dicarboxylate
- Bis{3-[tris(ethoxy)silyl]propyl} oxirane-2,3-dicarboxylate
- Bis{3-[tris(butyloxy)silyl]propyl} oxirane-2,3-dicarboxylate
The uniqueness of This compound lies in its longer alkoxy chains , which provide enhanced hydrophobicity and flexibility compared to its shorter-chain counterparts .
Propiedades
| 90161-37-8 | |
Fórmula molecular |
C40H80O11Si2 |
Peso molecular |
793.2 g/mol |
Nombre IUPAC |
bis(3-tripentoxysilylpropyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C40H80O11Si2/c1-7-13-19-29-45-52(46-30-20-14-8-2,47-31-21-15-9-3)35-25-27-43-39(41)37-38(51-37)40(42)44-28-26-36-53(48-32-22-16-10-4,49-33-23-17-11-5)50-34-24-18-12-6/h37-38H,7-36H2,1-6H3 |
Clave InChI |
PVTFOJNRZMXPTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OCCCCC)(OCCCCC)OCCCCC)(OCCCCC)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)


![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
